molecular formula C17H22FN5O2S2 B11241875 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide

Cat. No.: B11241875
M. Wt: 411.5 g/mol
InChI Key: FBVREXPNFFYVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiadiazole ring, and a bis(propan-2-yl)acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the final coupling with the bis(propan-2-yl)acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to favor the desired transformation and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the acetamide moiety may produce alcohols.

Scientific Research Applications

2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE
  • 2-[(5-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE imparts unique electronic properties, making it distinct from its analogs

Properties

Molecular Formula

C17H22FN5O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C17H22FN5O2S2/c1-10(2)23(11(3)4)14(24)9-26-17-22-21-16(27-17)20-15(25)19-13-7-5-12(18)6-8-13/h5-8,10-11H,9H2,1-4H3,(H2,19,20,21,25)

InChI Key

FBVREXPNFFYVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.